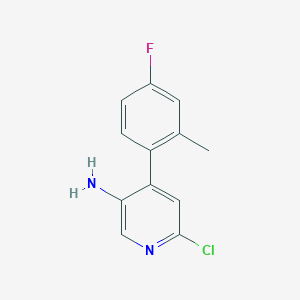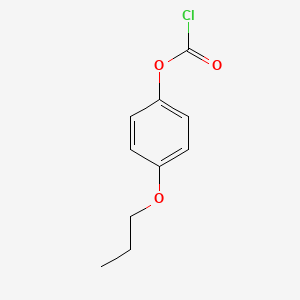
4-Propoxyphenyl Chloroformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propoxyphenyl Chloroformate is an organic compound with the molecular formula C10H11ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically used as reagents in organic synthesis due to their reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Propoxyphenyl Chloroformate can be synthesized through the reaction of 4-propoxyphenol with phosgene in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows: [ \text{C}9\text{H}{12}\text{O} + \text{COCl}2 \rightarrow \text{C}{10}\text{H}_{11}\text{ClO}_3 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, maintaining strict control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Propoxyphenyl Chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).
Alcohols: Esterification reactions are conducted using alcohols in the presence of a base to neutralize the hydrochloric acid by-product.
Carboxylic Acids: Mixed anhydride formation involves the use of carboxylic acids and a base to absorb the generated HCl.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
4-Propoxyphenyl Chloroformate is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for introducing protective groups in organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: Used in the production of pesticides and herbicides.
Material Science: Involved in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Propoxyphenyl Chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets include hydroxyl and amino groups in organic molecules, leading to the formation of carbamates, esters, and anhydrides.
Comparación Con Compuestos Similares
Phenyl Chloroformate: Similar in structure but lacks the propoxy group.
4-Nitrophenyl Chloroformate: Contains a nitro group instead of a propoxy group.
Methyl Chloroformate: A simpler structure with a methyl group instead of a phenyl group.
Uniqueness: 4-Propoxyphenyl Chloroformate is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in specific synthetic applications where the propoxy group imparts desired characteristics to the final product.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
(4-propoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO3/c1-2-7-13-8-3-5-9(6-4-8)14-10(11)12/h3-6H,2,7H2,1H3 |
Clave InChI |
QDTCKPXRWVLCNM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
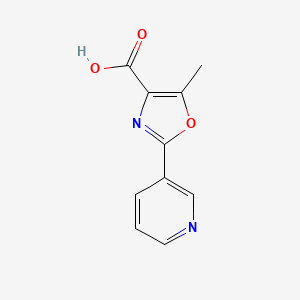
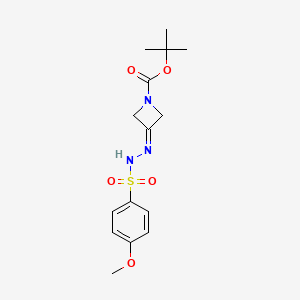

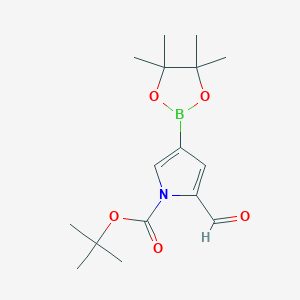
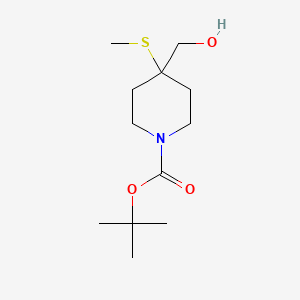


![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
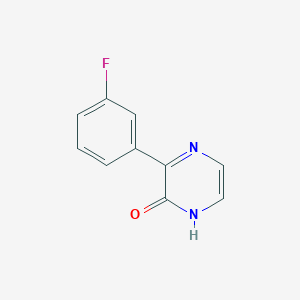
![2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13701082.png)
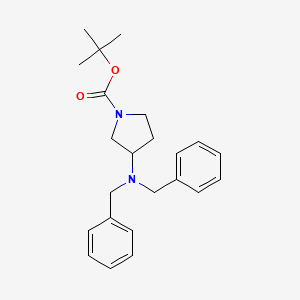
![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-1-propanol](/img/structure/B13701089.png)
